MEN11467
Overview
Description
MEN11467 is a novel, orally available, potent, and selective peptidomimetic tachykinin NK1 receptor antagonist. It is primarily used in scientific research to study the involvement of tachykininergic systems in various physiological and pathological processes, including acute colon cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MEN11467 involves the creation of a peptidomimetic structure that mimics the natural peptide ligands of the tachykinin NK1 receptor. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves multiple steps of organic synthesis, including peptide bond formation, protection and deprotection of functional groups, and purification processes .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production process must ensure high purity and consistency, adhering to stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: MEN11467 undergoes various chemical reactions, primarily focusing on its interaction with the tachykinin NK1 receptor. These reactions include:
Binding Reactions: this compound binds to the tachykinin NK1 receptor, inhibiting the binding of natural ligands such as substance P.
Inhibition Reactions: It inhibits the binding of [3H] substance P to tachykinin NK1 receptors in the IM9 lymphoblastoid cell line.
Common Reagents and Conditions:
Reagents: Common reagents used in the study of this compound include [3H] substance P, various solvents, and buffers.
Major Products: The primary product of these reactions is the inhibited tachykinin NK1 receptor complex, which prevents the downstream signaling pathways activated by substance P .
Scientific Research Applications
MEN11467 has a wide range of scientific research applications, including:
Mechanism of Action
MEN11467 exerts its effects by selectively binding to the tachykinin NK1 receptor, a G-protein-coupled receptor. By binding to this receptor, this compound inhibits the binding of natural ligands such as substance P, preventing the activation of downstream signaling pathways. This inhibition results in the suppression of various physiological responses mediated by the tachykinin NK1 receptor, including inflammation, pain, and bronchoconstriction .
Comparison with Similar Compounds
Naluzotan: Another peptidomimetic compound that acts as a neurokinin receptor antagonist.
NK3R-IN-1: An orally active imidazolepiperazine derivative that inhibits the neurokinin receptor NK3R.
Tradipitant: An antagonist of the neurokinin-1 receptor.
Uniqueness of MEN11467: this compound is unique due to its high selectivity and potency as a tachykinin NK1 receptor antagonist. It has a long-lasting effect and is orally available, making it a valuable tool in scientific research. Its ability to inhibit the binding of substance P with high specificity sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[(1S,2R)-2-[[(2R)-2-[methyl-[2-(4-methylphenyl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]cyclohexyl]-1H-indole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)38(45)41-34-14-8-7-13-33(34)40-37(44)31-24-39-32-12-6-5-11-30(31)32/h3-6,9-12,15-21,24,33-35,39H,7-8,13-14,22-23H2,1-2H3,(H,40,44)(H,41,45)/t33-,34+,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDKAWGCUBTYFX-BMPTZRATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)N(C)[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H]4CCCC[C@@H]4NC(=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214487-46-4 | |
Record name | MEN-11467 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214487464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEN-11467 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6RVM74SPT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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